1-Benzothiophene-5-carbonitrile
Overview
Description
1-Benzothiophene-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds contain a benzene ring fused to a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The carbonitrile group attached to the fifth position of the benzothiophene ring indicates the presence of a cyano group (-C≡N) linked to the carbon atom at that position.
Synthesis Analysis
The synthesis of benzothiophene derivatives can be achieved through various methods. For instance, the synthesis of benzo[b]thiophen-3-ylacetonitriles involves the reaction of nitrobenzene derivatives with benzo[b]thiophen-3-ylacetonitrile or 3-(phenylsulfonylmethyl)benzo[b]thiophene carbanions in the presence of potassium tert-butoxide and chlorotrimethylsilane, yielding good yields of the desired products . Another approach for synthesizing benzothiophene derivatives is demonstrated by the facile synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives starting with p-phenylenediamine, triethyl orthoalkylates, and hydrazine monohydrate .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be elucidated using spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the structure of a methyl derivative of a benzothiophene compound was confirmed by X-ray analysis . Similarly, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was determined by X-ray crystallographic studies, which revealed an intramolecular hydrogen bond and a herringbone arrangement in the crystal packing .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions. The synthetic potential of these compounds is highlighted by their ability to react with active-hydrogen containing compounds to synthesize new heterocyclic compounds, as demonstrated by the reactions of 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide . Additionally, the regioselective synthesis of C3 alkylated and arylated benzothiophenes showcases the functionalization of carbon-hydrogen bonds at specific positions on the benzothiophene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be studied using techniques like cyclic voltammetry (CV) and UV-vis spectra. For example, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which include benzothiophene homologues, were elucidated using these methods . The crystal structure of 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile revealed that the benzothiophene ring is planar and the molecule forms chains and dimers through hydrogen bonding in the crystal .
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Evaluation of Effects on In Vitro Pentosidine Formation : The compound 1-Benzothiophene-5-carbonitrile has been used in the synthesis of new heterocycles, such as [1]benzothieno[3′,2′:2,3]thiepino[4,5-d]pyrimidines, which were evaluated for their in vitro inhibitory activity on the formation of pentosidine, a representative advanced glycation end product (Okuda et al., 2014).
Antiplatelet Aggregation Activity : A study involved the reaction of 1-Benzothiophene-5-carbonitrile derivatives to synthesize [1]benzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines. These new compounds were evaluated for their ability to inhibit platelet aggregation in vitro (Okuda et al., 2013).
Chemical Synthesis and Modification
Regioselective Synthesis : The compound plays a role in the synthesis of benzothiophenes, crucial in constructing molecules for modern medical challenges. A study demonstrated a novel method for C3-functionalized benzothiophenes using benzothiophene S-oxides (Shrives et al., 2017).
Palladium-Catalyzed Synthesis : Research on 1-Benzothiophene-5-carbonitrile led to novel approaches for synthesizing benzothiophene derivatives, important for chemical and pharmaceutical applications (Gabriele et al., 2011).
Synthesis of Imino-Benzothiophene Derivatives : This compound has been used to develop efficient methods for preparing 1 (3H)-imino-2-benzothiophene and 1-imino-1H-2-benzothiopyran derivatives (Kobayashi et al., 2007).
Microwave-Assisted Synthesis : Studies have shown that 1-Benzothiophene-5-carbonitrile is used in microwave-assisted synthesis, proving to be more efficient than conventional methods (Gaonkar et al., 2014).
Advanced Material Development
Electrochromic Properties : Research has been conducted on derivatives of 1-Benzothiophene-5-carbonitrile to investigate the electrochromic properties of polymers for potential application in electronic devices (Abaci et al., 2016).
Fluorescence and Photochemical Properties : Studies have explored the fluorescence behavior and photochemical properties of thiophene analogs of this compound, which are significant in the development of fluorescent materials (Bohnwagner et al., 2017).
Miscellaneous Applications
Organic Thin-Film Transistors : Research has been conducted on [1]benzothieno[3,2-b][1]benzothiophene-based asymmetric conjugated molecules derived from 1-Benzothiophene-5-carbonitrile for high-mobility organic thin-film transistors (He et al., 2017).
Anaerobic Cometabolic Conversion : The compound has been studied in the context of anaerobic cometabolic conversion by a sulfate-reducing enrichment culture, providing insights into environmental bioremediation processes (Annweiler et al., 2001).
properties
IUPAC Name |
1-benzothiophene-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJUOWGTGHKFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383676 | |
Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophene-5-carbonitrile | |
CAS RN |
2060-63-1 | |
Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophene-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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